2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde
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Overview
Description
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde is an organic compound that features a bromophenyl group and a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the reaction of 4-bromophenylboronic acid with 6-chloropyridine-4-carbaldehyde in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: 2-(4-Bromophenyl)-6-chloropyridine-4-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-6-chloropyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a similar bromophenyl group but different core structure and biological activities.
Pyridine derivatives: Compounds with similar pyridine rings but varying substituents and properties.
Uniqueness
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde is unique due to its combination of a bromophenyl group and a chloropyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
881402-41-1 |
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Molecular Formula |
C12H7BrClNO |
Molecular Weight |
296.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H |
InChI Key |
OHEWAKGYJZLRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Br |
Origin of Product |
United States |
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